molecular formula C9H7F3O3 B14672567 1-Propanone, 3,3,3-trifluoro-2,2-dihydroxy-1-phenyl- CAS No. 50470-25-2

1-Propanone, 3,3,3-trifluoro-2,2-dihydroxy-1-phenyl-

Cat. No.: B14672567
CAS No.: 50470-25-2
M. Wt: 220.14 g/mol
InChI Key: USXUIGVLEBRYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,3-Trifluoro-2,2-dihydroxy-1-phenylpropan-1-one is a fluorinated organic compound with the molecular formula C9H7F3O3 It is characterized by the presence of trifluoromethyl and dihydroxy groups attached to a phenylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-2,2-dihydroxy-1-phenylpropan-1-one can be achieved through several methods. One common approach involves the reaction of 3,3,3-trifluoro-1-phenylpropan-1-one with appropriate reagents to introduce the dihydroxy groups. The reaction conditions typically involve the use of strong bases or acids to facilitate the addition of hydroxyl groups to the carbonyl carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2,2-dihydroxy-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Scientific Research Applications

  • Chemistry It serves as a building block in synthesizing more complex fluorinated compounds.
  • Biology Its unique properties make it valuable for studying enzyme interactions and metabolic pathways.
  • Industry It is used in producing specialty chemicals and materials with specific properties.

Potential as an Anesthetic Agent

Research indicates that analogues of 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide have shown potential in reducing the minimum alveolar concentration (MAC) of isoflurane, an inhaled general anesthetic . One such analogue, 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide (1), exhibited this effect without impacting heart rate or blood pressure at therapeutic concentrations, suggesting it may have fewer side effects . Further studies involved synthesizing and evaluating new racemic analogues for their effects on isoflurane MAC reduction and blood pressure . Preliminary data indicated that two new compounds potently reduced isoflurane MAC .

Chemical Reactions

3,3,3-Trifluoro-2,2-dihydroxy-1-phenylpropan-1-one can undergo several types of chemical reactions:

  • Oxidation It can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction Reduction reactions can convert the carbonyl group to an alcohol. Reducing agents like sodium borohydride (NaBH4NaBH_4) or lithium aluminum hydride (LiAlH4LiAlH_4) are often employed.
  • Substitution The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3NaOCH_3) or potassium tert-butoxide (KOtBuKOtBu).

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-2,2-dihydroxy-1-phenylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the dihydroxy groups may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-1-phenylpropan-1-one: Similar in structure but lacks the dihydroxy groups.

    1,1,1-Trifluoro-3-phenyl-2-propanone: Another fluorinated ketone with different substitution patterns.

    2,3-Dihydroxy-1,1,1-trifluoropropane: Contains dihydroxy and trifluoromethyl groups but has a different backbone structure.

Uniqueness

3,3,3-Trifluoro-2,2-dihydroxy-1-phenylpropan-1-one is unique due to the combination of trifluoromethyl and dihydroxy groups on a phenylpropanone backbone. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

1-Propanone, 3,3,3-trifluoro-2,2-dihydroxy-1-phenyl- (CAS No. 50470-25-2), also known as 3,3,3-trifluoro-2,2-dihydroxy-1-phenylpropan-1-one, is a compound of increasing interest in biological research due to its unique chemical properties and potential therapeutic applications. This article explores its biological activity based on diverse sources and recent studies.

The molecular formula of the compound is C9H7F3O3C_9H_7F_3O_3 with a molecular weight of 220.145 g/mol. Its structure features a trifluoromethyl group which is known to enhance biological activity by influencing the lipophilicity and electronic properties of molecules.

PropertyValue
Molecular FormulaC9H7F3O3
Molecular Weight220.145 g/mol
LogP1.11250
PSA (Polar Surface Area)57.53000

Enzyme Inhibition

Research indicates that 1-Propanone, 3,3,3-trifluoro-2,2-dihydroxy-1-phenyl- exhibits significant enzyme inhibitory activity. A study highlighted its interaction with chicken liver carboxylesterase, showing that it acts as a potent inhibitor with a dissociation constant of 2.42.4 pM. The mechanism involves the formation of a complex that affects the enzyme's active site, leading to various metabolic consequences including the cleavage of the compound into fluoride ions and trifluoroacetate .

Anticancer Potential

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In particular, studies on Mannich bases related to this compound have reported antimicrobial and anticancer activities. These compounds demonstrated efficacy in inhibiting DNA topoisomerases, which are crucial for DNA replication and transcription in cancer cells .

Neuroprotective Effects

Trifluoromethyl ketones like this compound have been shown to provide neuroprotective effects against low potassium-induced apoptosis in cerebellar granule neurons (CGNs). Research indicates that these compounds can modulate neuronal survival pathways and potentially serve as therapeutic agents for neurodegenerative diseases .

Case Studies

  • Enzyme Interaction Study : A detailed investigation into the interaction of this compound with chicken liver carboxylesterase revealed complex kinetics and multiple reaction pathways leading to various products, including a cross-linked adduct involving the enzyme's active site .
  • Cytotoxicity Assessment : In vitro studies using androgen-independent human prostate cancer cells (PC-3) demonstrated that derivatives of this compound exhibit significant cytotoxicity, suggesting potential applications in cancer therapy .

Properties

CAS No.

50470-25-2

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

3,3,3-trifluoro-2,2-dihydroxy-1-phenylpropan-1-one

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)8(14,15)7(13)6-4-2-1-3-5-6/h1-5,14-15H

InChI Key

USXUIGVLEBRYHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(F)(F)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.